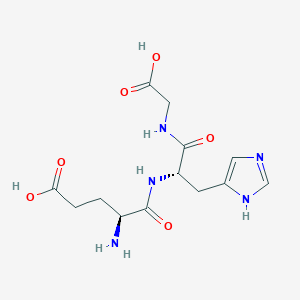

H-Glu-His-Gly-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using a coupling reagent such as carbodiimide.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

化学反応の分析

Types of Reactions

H-Glu-His-Gly-OH can undergo various chemical reactions, including:

Complexation: Forms complexes with metal ions such as copper and nickel.

Oxidation: Can be oxidized under certain conditions, affecting its metal-binding properties.

Hydrolysis: Can be hydrolyzed to its constituent amino acids under acidic or basic conditions.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as copper sulfate or nickel chloride in aqueous solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Complexation: Metal-peptide complexes.

Oxidation: Oxidized peptide derivatives.

Hydrolysis: Free amino acids (glutamic acid, histidine, glycine).

科学的研究の応用

H-Glu-His-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.

Biology: Investigated for its role in metal ion transport and storage in biological systems.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

Industry: Utilized in wastewater treatment to remove heavy metal ions

作用機序

The mechanism of action of H-Glu-His-Gly-OH primarily involves its ability to bind metal ions through the histidine residue. This binding can influence various biological processes, including enzyme activity and metal ion transport. The peptide can form stable complexes with metal ions, which can then be transported or stored within biological systems .

類似化合物との比較

Similar Compounds

Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.

Semaglutide: A longer peptide with therapeutic applications in diabetes management.

Uniqueness

H-Glu-His-Gly-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. Unlike glutathione, which primarily acts as an antioxidant, this compound is more specialized in metal ion complexation. Compared to semaglutide, this compound is much shorter and has different biological functions .

生物活性

H-Glu-His-Gly-OH, also known as γ-Glutamylhistidine, is a tripeptide that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

- Molecular Formula : C₁₁H₁₆N₄O₅

- Molecular Weight : 284.27 g/mol

- CAS Number : 37460-15-4

This compound is primarily recognized for its role in peptide screening and immunoassays. It is involved in various biological processes, including:

- Protein Interaction : It can facilitate protein-protein interactions crucial for cellular signaling pathways.

- Functional Analysis : The peptide is used to analyze the functionality of proteins, particularly in the context of enzyme activity and receptor binding.

- Epitope Screening : this compound serves as a model for epitope mapping in vaccine development and antibody production.

1. Gastric Acid Secretion

This compound acts as a biological agent that stimulates gastric acid secretion and pepsin release. This function makes it relevant in digestive health and gastrointestinal studies. Its mechanism involves mimicking the action of endogenous gastrin, promoting gastric motility and enhancing digestive enzyme activity .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is particularly significant in the context of neuroprotection and aging-related diseases.

3. Neuroprotective Effects

Studies have suggested that this peptide may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This potential makes it a candidate for further research in neurodegenerative disorders like Alzheimer's disease.

Case Studies and Research Findings

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYNVKEUINBGL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。